molecular formula C24H23ClNOP B8137921 (R)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8137921
M. Wt: 407.9 g/mol
InChI Key: WHYRFODUDIYTCE-NRFANRHFSA-N
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Description

®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral organophosphorus compound It is characterized by the presence of a phosphine group, a chloro-substituted aromatic ring, and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Phosphine Group: The diphenylphosphino group can be introduced via a palladium-catalyzed coupling reaction.

    Chlorination: The chloro group is usually introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazoline ring can undergo reduction to form amino alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.

    Asymmetric Synthesis: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

    Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.

    Biological Probes: Can be used to study enzyme mechanisms and protein-ligand interactions.

Industry

    Material Science:

Mechanism of Action

The mechanism by which ®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects typically involves coordination to a metal center in catalytic processes. The phosphine group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The chiral oxazoline ring can induce asymmetry in the reaction, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Bromo-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure with a bromo substituent instead of chloro.

    ®-2-(2-Methyl-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure with a methyl substituent instead of chloro.

Uniqueness

    Chloro Substituent: The presence of a chloro group can influence the electronic properties and reactivity of the compound, making it unique compared to its bromo or methyl analogs.

    Chiral Center: The specific configuration ® of the chiral center can lead to different stereochemical outcomes in asymmetric synthesis.

Properties

IUPAC Name

[3-chloro-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClNOP/c1-17(2)21-16-27-24(26-21)23-20(25)14-9-15-22(23)28(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,21H,16H2,1-2H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRFODUDIYTCE-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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